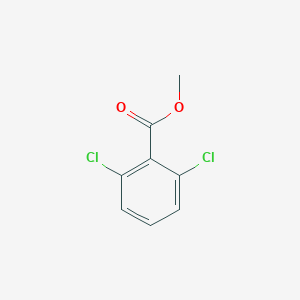

Methyl 2,6-dichlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYGSGDIWJDORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344796 | |

| Record name | Methyl 2,6-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14920-87-7 | |

| Record name | Methyl 2,6-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,6-dichlorobenzoate

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,6-dichlorobenzoate, a key intermediate in various fields of chemical synthesis, including pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound (C₈H₆Cl₂O₂) is an aromatic ester of significant interest due to the influence of its ortho-substituted chlorine atoms on its chemical reactivity.[2] This substitution pattern creates steric hindrance around the ester functionality, which can be strategically exploited in multi-step syntheses. Furthermore, the dichlorinated benzene ring is a common motif in a variety of biologically active molecules. As such, this compound serves as a valuable building block in the synthesis of complex target molecules, including pharmaceutical agents and crop protection chemicals.[1] For instance, dichlorobenzoic acid derivatives are utilized as precursors in the development of anticonvulsant and antidiabetic drugs.[3][4]

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound is most commonly achieved through the Fischer esterification of 2,6-dichlorobenzoic acid. An alternative approach involves the use of dimethyl carbonate as a less corrosive methylating agent.

Pathway 1: Fischer Esterification - The Classic Approach

Fischer esterification is a well-established and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. The reaction is reversible, and therefore, strategies are employed to drive the equilibrium towards the product side.[5] This is typically achieved by using an excess of the alcohol or by removing water as it is formed.[5]

Reaction Mechanism:

The mechanism of Fischer esterification involves several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Workflow for Fischer Esterification

Caption: A schematic representation of the experimental workflow for the synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol:

-

Materials:

-

2,6-Dichlorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

-

-

Procedure:

-

To a solution of 2,6-dichlorobenzoic acid (e.g., 10.0 g, 52.3 mmol) in methanol (150 mL), slowly add concentrated sulfuric acid (2.0 mL) while stirring in an ice bath.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Pour the residue into ice-cold water (200 mL) and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield this compound as a white to pale yellow solid.

-

Pathway 2: Using Dimethyl Carbonate - A Greener Alternative

While Fischer esterification is effective, it utilizes a strong, corrosive acid. An alternative method employs dimethyl carbonate (DMC) as a methylating agent in the presence of a base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). This method is considered "greener" as DMC is less toxic and more environmentally benign than traditional methylating agents like methyl halides or dimethyl sulfate.

Reaction Overview:

2,6-Dichlorobenzoic acid is reacted with an excess of dimethyl carbonate, which also serves as the solvent, and a catalytic amount of DABCO. The reaction is heated to drive the esterification.

Experimental Workflow for DMC Methylation

Caption: A schematic representation of the experimental workflow for the synthesis of this compound using dimethyl carbonate.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 205.04 g/mol |

| Appearance | White to very pale yellow low melting solid |

| Melting Point | 25-30 °C |

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of the compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two main signals:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | m | 3H | Aromatic protons |

| ~3.95 | s | 3H | Methyl protons (-OCH₃) |

The multiplet around 7.30 ppm arises from the three protons on the dichlorinated benzene ring. The singlet at approximately 3.95 ppm corresponds to the three equivalent protons of the methyl ester group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carbonyl carbon (C=O) |

| ~135 | Aromatic carbon attached to the ester |

| ~132 | Aromatic carbons attached to chlorine |

| ~130 | Aromatic CH carbon |

| ~128 | Aromatic CH carbons |

| ~52 | Methyl carbon (-OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1580, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~780 | Strong | C-Cl stretch |

The strong absorption around 1730 cm⁻¹ is characteristic of the carbonyl group in an ester. The C-O stretching of the ester is also a prominent feature. Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretch, further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 204/206/208 | Molecular ion peak (M⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) |

| 173/175 | Loss of -OCH₃ |

| 145 | Loss of -COOCH₃ |

The presence of a molecular ion peak cluster with a characteristic isotopic pattern for two chlorine atoms is a definitive indicator of the compound's identity.[6] The fragmentation pattern, showing the loss of the methoxy and carbomethoxy groups, is also consistent with the expected structure.[7]

Applications in Drug Development and Beyond

This compound and its parent compound, 2,6-dichlorobenzoic acid, are important intermediates in the pharmaceutical industry.[1] The dichlorophenyl moiety is a key structural feature in a number of drugs. For instance, derivatives of dichlorobenzoic acid have been used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. The steric hindrance provided by the two ortho-chlorine atoms can be used to control the conformation of a molecule, which is a critical factor in drug design for achieving selective binding to a biological target.[8]

Beyond pharmaceuticals, this compound finds applications in proteomics research. It is used in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where it modifies the C-terminus of peptides to enhance their identification by mass spectrometry.[9]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The Fischer esterification remains a robust and reliable method for its preparation, while newer, greener alternatives are also emerging. The comprehensive characterization data presented herein serves as a valuable reference for researchers to confirm the identity and purity of their synthesized material. The utility of this compound as a versatile intermediate underscores its importance in the ongoing development of new pharmaceuticals and other advanced materials.

References

-

The Chemical Backbone: Exploring the Synthesis and Applications of 2,3-Dichlorobenzoic acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Supporting Information. ScienceOpen. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

NMR Chemical Shifts. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [Link]

-

This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

esterification of carboxylic acids with. Organic Syntheses Procedure. [Link]

-

Exploring the Synthesis Uses and Market Dynamics of 2,6-Dichlorobenzoic Acid. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

-

(PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Supplemental Information. The Royal Society of Chemistry. [Link]

-

This compound (C8H6Cl2O2). PubChemLite. [Link]

-

(PDF) Methyl 2,5-dichlorobenzoate. ResearchGate. [Link]

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. PubMed. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947. PubChem. [Link]

-

infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. [Link]

-

DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. Organic Syntheses Procedure. [Link]

-

Epichlorohydrin. Organic Syntheses Procedure. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

Spectroscopic Data for Methyl 2,6-dichlorobenzoate: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 2,6-dichlorobenzoate, a key intermediate in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for structural elucidation and quality control. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, grounding our analysis in established principles of organic spectroscopy.

Introduction

This compound (C₈H₆Cl₂O₂) is a halogenated aromatic ester with a molecular weight of approximately 205.04 g/mol . The precise characterization of this compound is critical for its application in various synthetic pathways. Spectroscopic methods provide a powerful toolkit for confirming its identity, purity, and structure. This guide will offer a comprehensive examination of its expected spectroscopic signature.

Molecular Structure and Symmetry Considerations

Before delving into the spectra, it is crucial to understand the molecular structure of this compound. The benzene ring is substituted with two chlorine atoms at positions 2 and 6, and a methyl ester group at position 1. This substitution pattern results in a plane of symmetry through the C1-C4 axis of the benzene ring. This symmetry has significant implications for the expected NMR spectra, as it renders certain protons and carbons chemically equivalent.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in readily accessible databases, the following analysis is based on predicted values and established principles of NMR spectroscopy for substituted benzenes.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Triplet | 1H | H-4 |

| ~ 7.2 - 7.4 | Doublet | 2H | H-3, H-5 |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

Interpretation:

-

Aromatic Protons: The protons on the benzene ring (H-3, H-4, and H-5) will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm.[1] The two chlorine atoms are electron-withdrawing groups, which will deshield the adjacent protons, shifting them downfield.

-

H-4: This proton is expected to appear as a triplet due to coupling with the two equivalent neighboring protons (H-3 and H-5).

-

H-3 and H-5: These two protons are chemically equivalent due to the molecule's symmetry and will therefore have the same chemical shift. They are expected to appear as a doublet due to coupling with the H-4 proton.

-

-

Methyl Protons: The three protons of the methyl ester group (-OCH₃) are in a different chemical environment and will appear as a sharp singlet, as there are no adjacent protons to couple with. The electronegative oxygen atom will cause this signal to appear downfield, likely around δ 3.9 ppm.[2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will also reflect the molecule's symmetry.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (Ester Carbonyl) |

| ~ 135 | C-1 (ipso-Carbon) |

| ~ 132 | C-2, C-6 (ipso-Carbons) |

| ~ 131 | C-4 |

| ~ 128 | C-3, C-5 |

| ~ 53 | -OCH₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and will appear at the lowest field, typically in the range of δ 160-180 ppm.[3]

-

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 120-140 ppm.[4]

-

Ipso-Carbons: The carbons directly attached to the chlorine atoms (C-2 and C-6) and the ester group (C-1) are known as ipso-carbons. Their chemical shifts are influenced by the electronegativity and anisotropic effects of the substituents. Due to symmetry, C-2 and C-6 are equivalent.

-

C-3, C-5, and C-4: The remaining aromatic carbons will also show distinct signals. C-3 and C-5 are equivalent due to symmetry.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the ester group, and the carbon-chlorine bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2960 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~ 1730 | Strong | C=O Stretch (Ester) |

| ~ 1600, 1470 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~ 1250 | Strong | C-O Stretch (Ester) |

| ~ 800 - 600 | Strong | C-Cl Stretch |

Interpretation:

-

C-H Stretching: The spectrum will exhibit bands for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the methyl group (below 3000 cm⁻¹).[5]

-

Carbonyl Stretching: A very strong and sharp absorption band around 1730 cm⁻¹ is the most characteristic feature of the ester functional group.[6]

-

Aromatic C=C Stretching: The presence of the benzene ring will give rise to several absorptions in the 1600-1450 cm⁻¹ region.[5]

-

C-O Stretching: A strong band corresponding to the C-O stretching of the ester group is expected around 1250 cm⁻¹.[6]

-

C-Cl Stretching: The carbon-chlorine stretching vibrations will appear in the fingerprint region, typically between 800 and 600 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) would likely be used.

Expected Mass Spectrum Data (EI-MS)

| m/z | Relative Intensity | Proposed Fragment |

| 204/206/208 | Moderate | [M]⁺ (Molecular Ion) |

| 173/175/177 | High | [M - OCH₃]⁺ |

| 145/147 | Moderate | [M - OCH₃ - CO]⁺ |

| 109 | Moderate | [C₆H₂Cl]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Interpretation:

The mass spectrum will show a molecular ion peak cluster, which is characteristic for compounds containing chlorine due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).[8] For a molecule with two chlorine atoms, the isotopic pattern for the molecular ion [M]⁺ will have peaks at m/z 204 (containing two ³⁵Cl), 206 (containing one ³⁵Cl and one ³⁷Cl), and 208 (containing two ³⁷Cl) with relative intensities of approximately 9:6:1.

The primary fragmentation pathways for aromatic esters involve cleavage of the bonds adjacent to the carbonyl group.[9][10]

-

Loss of the methoxy radical (•OCH₃): This is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion. This would result in a prominent peak cluster at m/z 173/175/177.

-

Loss of carbon monoxide (CO): Following the loss of the methoxy radical, the resulting acylium ion can further lose a molecule of carbon monoxide, leading to a fragment at m/z 145/147.

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocols

While specific experimental data for this compound was not found, the following are general, field-proven protocols for obtaining high-quality spectroscopic data for solid organic compounds.

NMR Sample Preparation (General Protocol)

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for non-polar to moderately polar organic compounds.[11]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. For routine qualitative analysis, the residual solvent peak can be used as a reference.[12]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

IR Sample Preparation (Thin Film Method)

-

Solution Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[9]

-

Deposition: Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

GC-MS Analysis (General Protocol)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as hexane or ethyl acetate.[10]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

-

Chromatographic Separation: Use a suitable GC column (e.g., a non-polar or medium-polarity column like a TG-5MS) and a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C).[10]

-

Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a suitable m/z range (e.g., 50-300 amu).

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by comparing the expected data with experimentally obtained spectra, researchers can confidently identify and characterize this important chemical compound. The provided protocols offer a starting point for the reliable acquisition of high-quality spectroscopic data.

References

- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 14-23. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

-

UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Esters. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

LibreTexts Chemistry. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Scribd. (n.d.). IR Absorption Characteristics Chart. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

Arjunan, V., Santhanam, R., & Mohan, S. (2012). Vibrational study of 2,4-Dichlorobenzoic acid by DFT. International Journal of ChemTech Research, 4(2), 534-541. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). Methyl 2-chlorobenzoate. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

PubChem. (n.d.). 1,4-Dichlorobenzene. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 1,4-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). (PDF) Methyl 2,5-dichlorobenzoate. [Link]

-

NIST. (n.d.). Benzoic acid, 2,6-dichloro-. [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... [Link]

-

LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. [Link]

-

PubChemLite. (n.d.). This compound (C8H6Cl2O2). [Link]

Sources

- 1. csub.edu [csub.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 6. eng.uc.edu [eng.uc.edu]

- 7. ijastems.org [ijastems.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gcms.cz [gcms.cz]

- 11. chem.washington.edu [chem.washington.edu]

- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-depth Technical Guide to Methyl 2,6-dichlorobenzoate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2,6-dichlorobenzoate, a versatile intermediate in organic synthesis. With applications ranging from the synthesis of pharmaceuticals and agrochemicals to its use in proteomics research, a thorough understanding of this compound's characteristics is essential for its effective and safe utilization.[1] This document offers detailed protocols for its synthesis and characterization, insights into its chemical behavior, and critical safety information to empower researchers in their scientific endeavors.

Compound Profile: Structure and Key Identifiers

This compound is an aromatic ester distinguished by a benzene ring substituted with two chlorine atoms at the ortho positions relative to the methyl ester group. This substitution pattern significantly influences the compound's reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14920-87-7 |

| Molecular Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 205.04 g/mol |

| Canonical SMILES | COC(=O)C1=C(C=CC=C1)Cl |

| InChI Key | HEYGSGDIWJDORA-UHFFFAOYSA-N |

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Appearance | White to very pale yellow low melting solid | [2] |

| Melting Point | 25-30 °C | [3] |

| Boiling Point | 136-138 °C at 15 mmHg | [3] |

| Density (predicted) | 1.355 ± 0.06 g/cm³ | [3] |

| Refractive Index (as melt) | 1.5280 | [3] |

| Flash Point | 250 °C | [3] |

Solubility Profile

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2,6-dichlorobenzoic acid with methanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2,6-dichlorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

To a round-bottom flask, add 2,6-dichlorobenzoic acid (1.0 eq).

-

Add an excess of anhydrous methanol (e.g., 10-20 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by either recrystallization or column chromatography. For recrystallization, a solvent system such as hexane can be employed. For column chromatography, a mixture of hexane and ethyl acetate is a suitable eluent.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two main signals: a singlet for the methyl protons and a multiplet for the aromatic protons.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as a multiplet. The proton at the 4-position will be a triplet, and the protons at the 3- and 5-positions will be a doublet. Due to the symmetry of the molecule, the chemical shifts of the 3- and 5-protons will be identical.

-

Methyl Protons (-OCH₃): The three protons of the methyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will appear as a singlet in the downfield region of the spectrum.

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will show distinct signals. The carbons bearing the chlorine atoms (C2 and C6) will be shifted downfield. The other aromatic carbons will appear in the typical aromatic region.

-

Methyl Carbon (-OCH₃): The carbon of the methyl group will appear as a singlet in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group will be observed.

-

C-O Stretch: An absorption band corresponding to the C-O single bond of the ester group will be present.

-

C-Cl Stretch: Absorption bands in the fingerprint region will indicate the presence of the carbon-chlorine bonds.

-

Aromatic C-H and C=C Stretches: Absorption bands characteristic of the aromatic ring will also be observed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 204). The isotopic pattern of the two chlorine atoms will result in M, M+2, and M+4 peaks with a characteristic ratio.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the ester functional group and the two chlorine substituents on the aromatic ring.

Hydrolysis

Under acidic or basic conditions, the ester can be hydrolyzed to yield 2,6-dichlorobenzoic acid and methanol.[1]

Protocol: Base-Catalyzed Hydrolysis (Saponification)

-

Dissolve this compound in a suitable solvent mixture (e.g., methanol/water).

-

Add an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 2,6-dichlorobenzoic acid.

-

The product can be isolated by filtration and purified by recrystallization.

Caption: Workflow for the hydrolysis of this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms on the aromatic ring are susceptible to nucleophilic attack, particularly due to the electron-withdrawing effect of the adjacent ester group.[1] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to synthesize a diverse range of derivatives. The reaction conditions, including the choice of solvent, base, and temperature, are crucial for achieving the desired substitution.

Applications in Organic Synthesis

This compound serves as a key building block in the synthesis of more complex molecules. Its derivatives have shown potential as pharmaceuticals and agrochemicals.[1] For instance, the dichlorinated ring can be a precursor for compounds with specific biological activities.

Application in Proteomics: SILAC

A notable application of this compound is in the field of proteomics, specifically in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In this method, it is used to modify the C-terminus of peptides, which enhances their ionization efficiency and improves their identification by mass spectrometry.[1]

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification:

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable chemical intermediate with a range of applications in scientific research and development. This guide has provided a detailed overview of its physical and chemical properties, synthesis, characterization, and safe handling. By leveraging the information and protocols presented herein, researchers can confidently and effectively utilize this compound in their synthetic and analytical workflows.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of Methyl 2,6-dichlorobenzoate

Part 1: Core Directive - Unveiling the Bioactivity of a Halogenated Aromatic Ester

This technical guide provides a comprehensive overview of Methyl 2,6-dichlorobenzoate, a halogenated aromatic ester with notable biological activity.[1][2] This document will delve into its chemical characteristics, primary mechanism of action as an auxin transport inhibitor, detailed experimental protocols for its evaluation, and potential for broader applications in scientific research and development. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential.

This compound is an ester derived from 2,6-dichlorobenzoic acid and methanol.[1] The two chlorine atoms at the 2 and 6 positions of the benzene ring are key to its chemical reactivity and biological properties.[1] While it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its most well-documented biological effect is its role as a plant growth regulator.[1][3]

Part 2: Scientific Integrity & Logic - Mechanism of Action

The primary biological activity of this compound is the inhibition of polar auxin transport in plants.[4] Auxin, predominantly indole-3-acetic acid (IAA), is a crucial plant hormone that regulates numerous aspects of growth and development, including cell division, elongation, and differentiation.[5] Its directional, cell-to-cell movement, known as polar auxin transport, is essential for establishing auxin gradients that guide these developmental processes.[5]

This transport is mediated by auxin influx and efflux carrier proteins located on the plasma membrane.[5] this compound, and its parent compound 2,6-dichlorobenzoic acid, are believed to interfere with the function of these carrier proteins, thereby disrupting the normal flow of auxin. This disruption leads to a range of physiological effects, including altered root growth, abnormal gravitropic responses, and overall developmental changes.[6][7][8]

The action of auxin transport inhibitors can be complex. Some, like 2,3,5-triiodobenzoic acid (TIBA), have been shown to affect actin dynamics, which in turn impairs the trafficking of PIN-FORMED auxin efflux carriers to the plasma membrane.[9] While the precise molecular interactions of this compound with auxin transport proteins are still an area of active research, its effects are consistent with the disruption of this vital process.

Caption: Simplified diagram of auxin transport and its inhibition by this compound.

Part 3: Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activity of this compound, a combination of in vitro and in vivo assays is recommended.

In Vitro Assays

1. Competitive Auxin Binding Assay:

This assay determines the ability of this compound to compete with radiolabeled auxin for binding to auxin-binding proteins.

-

Protocol:

-

Isolate microsomal membranes from etiolated maize coleoptiles.

-

Incubate the membrane preparations with a constant concentration of radiolabeled IAA (e.g., ³H-IAA) and varying concentrations of this compound.

-

After incubation, separate the membrane-bound auxin from the free auxin by centrifugation.

-

Measure the radioactivity of the membrane pellet using a scintillation counter.

-

A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding.

-

2. qPCR Analysis of Auxin-Responsive Genes:

This method assesses the effect of this compound on the expression of genes that are known to be regulated by auxin.[10][11][12]

-

Protocol:

-

Treat Arabidopsis thaliana seedlings with a solution of this compound for a specified time.

-

Extract total RNA from the treated seedlings.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) using primers for known auxin-responsive genes (e.g., IAA1, IAA2, SAUR family genes).[13]

-

Analyze the relative gene expression levels compared to untreated controls. A significant change in the expression of these genes indicates an effect on the auxin signaling pathway.

-

In Vivo (Plant-based) Assays

1. Arabidopsis thaliana Root Growth Inhibition Assay:

This assay provides a quantitative measure of the inhibitory effect of this compound on plant growth.

-

Protocol:

-

Sterilize and germinate Arabidopsis thaliana seeds on Murashige and Skoog (MS) agar plates.

-

Transfer seedlings of uniform size to MS agar plates containing a range of concentrations of this compound.

-

Place the plates vertically in a growth chamber.

-

After several days, measure the length of the primary root.

-

Calculate the concentration of this compound that causes a 50% reduction in root growth (IC50).

-

2. Gravitropism Assay in Arabidopsis thaliana Seedlings:

This assay evaluates the effect of this compound on the ability of roots to respond to gravity, a process highly dependent on polar auxin transport.[6][7][8][14][15]

-

Protocol:

-

Grow Arabidopsis thaliana seedlings on vertical MS agar plates for 5-8 days.[6][7]

-

Rotate the plates by 90 degrees to induce a gravitropic response.[6][7][15]

-

Measure the angle of root curvature over time.

-

Compare the gravitropic response of seedlings grown on media containing this compound to that of control seedlings. A delayed or reduced curvature indicates inhibition of polar auxin transport.

-

Caption: Experimental workflow for assessing the biological activity of this compound.

Part 4: Data Presentation

| Assay | Parameter Measured | Expected Outcome with this compound |

| Competitive Auxin Binding | Binding of radiolabeled auxin to its receptor | Decreased binding with increasing concentration of the compound |

| qPCR of Auxin-Responsive Genes | Relative expression of auxin-responsive genes | Altered expression levels compared to control |

| Root Growth Inhibition | Primary root length | Dose-dependent reduction in root length |

| Gravitropism Assay | Angle of root curvature after gravistimulation | Delayed and/or reduced root bending |

Part 5: Potential Broader Biological Activities and Future Directions

While the primary focus of research on this compound has been its effects on plants, its mechanism of action suggests potential for broader biological activities. The disruption of cellular transport processes is a strategy employed by various therapeutic agents.

Future research could explore:

-

Antifungal Activity: Benzoic acid and its derivatives are known to have antifungal properties.[16][17] Investigating the potential of this compound and related compounds against pathogenic fungi could be a fruitful area of research.

-

Herbicidal Potential: As a derivative of the herbicide 2,6-dichlorobenzoic acid (dichlobenil), this compound may possess herbicidal properties.[1][18][19] Further studies are needed to evaluate its efficacy and spectrum of activity against various weed species.

-

Drug Development: The ability to modulate cellular transport and signaling pathways could have implications in human health. Structure-activity relationship (SAR) studies could be conducted to synthesize and screen derivatives of this compound for potential therapeutic applications, for instance, as anticancer agents that disrupt cell proliferation.[20]

Part 6: References

-

Barker, R., Johns, S., Trane, R., & Gilroy, S. (2022). Analysis of Plant Root Gravitropism. Methods in Molecular Biology, 2458, 1-17. [Link]

-

van Noorden, G. (n.d.). Long-distance Auxin Transport Assay. Retrieved from [Link]

-

Lewis, D. R., & Muday, G. K. (2009). Measurement of auxin transport in Arabidopsis thaliana. Nature Protocols, 4(4), 439-451. [Link]

-

Eureka | Patsnap. (n.d.). Preparation method of 2, 6-dihalogenated methyl benzoate. Retrieved from [Link]

-

Barker, R., Johns, S., Trane, R., & Gilroy, S. (2022). Analysis of Plant Root Gravitropism. Springer Nature Experiments. [Link]

-

Vieten, A., Sauer, M., Brewer, P. B., & Friml, J. (2007). Auxin transport routes in plant development. Development, 134(16), 2877-2887. [Link]

-

Sageman-Furnas, K. (2018). Auxin-mediated Gravitropism of Arabidopsis thaliana. White Rose eTheses Online. [Link]

-

Lewis, D. R., & Muday, G. K. (2009). Measurement of auxin transport in Arabidopsis thaliana. ResearchGate. [Link]

-

Robert, S., et al. (2007). Functional assay for auxin activity and auxin transport inhibition. ResearchGate. [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzoic acid. Retrieved from [Link]

-

Massa, G. D., & Gilroy, S. (2003). Arabidopsis thaliana: A Model for the Study of Root and Shoot Gravitropism. Gravitational and Space Biology Bulletin, 16(2), 31-39. [Link]

-

Abas, L., et al. (2006). Gravitropism of Arabidopsis thaliana Roots Requires the Polarization of PIN2 toward the Root Tip in Meristematic Cortical Cells. The Plant Cell, 18(12), 3117-3129. [Link]

-

Li, J., et al. (2023). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry, 71(3), 1549-1558. [Link]

-

Song, Y., et al. (2009). Real-time PCR analysis of transcript levels of auxin-responsive genes. ResearchGate. [Link]

-

Castro-Camba, R., et al. (2024). qPCR expression analysis of genes related to auxin transport and signalling. ResearchGate. [Link]

-

IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

-

Keitt, G. W., & Baker, R. A. (1966). Auxin activity of substituted benzoic acids and their effect on polar auxin transport. Plant Physiology, 41(9), 1561-1569. [Link]

-

Google Patents. (n.d.). US10772323B2 - Benzoic acid herbicide composition. Retrieved from

-

PubChemLite. (n.d.). This compound (C8H6Cl2O2). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

-

AERU. (n.d.). 2,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]

-

Thomson, K. S., Hertel, R., Muller, S., & Tavares, J. E. (1973). The action of specific inhibitors of auxin transport on uptake of auxin and binding of N-1-naphthylphthalamic acid to a membrane site in maize coleoptiles. Planta, 109(4), 337-352. [Link]

-

Kozuka, T., et al. (2010). Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade. Plant Physiology, 153(3), 1053-1064. [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

-

MDPI. (n.d.). The Modulation of Auxin-Responsive Genes, Phytohormone Profile, and Metabolomic Signature in Leaves of Tomato Cuttings Is Specifically Modulated by Different Protein Hydrolysates. Retrieved from [Link]

-

ZFIN. (n.d.). ChEBI: methyl 2,5-dichlorobenzoate. Retrieved from [Link]

-

Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. [Link]

-

Zhu, J., et al. (2019). An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport. Plant Physiology, 181(1), 161-178. [Link]

-

PubChem. (n.d.). Methyl 2,4-dichlorobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Retrieved from [Link]

-

MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

Sources

- 1. Buy this compound | 14920-87-7 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Auxin activity of substituted benzoic acids and their effect on polar auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Analysis of Plant Root Gravitropism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Plant Root Gravitropism | Springer Nature Experiments [experiments.springernature.com]

- 8. Arabidopsis thaliana: A Model for the Study of Root and Shoot Gravitropism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 15. Gravitropism of Arabidopsis thaliana Roots Requires the Polarization of PIN2 toward the Root Tip in Meristematic Cortical Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijcrt.org [ijcrt.org]

- 17. researchgate.net [researchgate.net]

- 18. Page loading... [guidechem.com]

- 19. US10772323B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

The Strategic Role of Methyl 2,6-Dichlorobenzoate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Sterically Hindered Intermediate

In the intricate landscape of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2,6-dichlorobenzoate, a seemingly simple aromatic ester, emerges as a strategic intermediate, particularly in the synthesis of agrochemicals and as a precursor to a variety of functionalized molecules. Its true value lies in the unique reactivity profile conferred by the sterically encumbered and electronically modified benzene ring. The presence of two chlorine atoms ortho to the methyl ester group significantly influences its chemical behavior, presenting both challenges and opportunities for the synthetic chemist. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering field-proven insights and detailed protocols for its utilization in organic synthesis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 14920-87-7 | [1] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| Appearance | Liquid | [2] |

| Melting Point | 25-30 °C | [3] |

| Boiling Point | 136-138 °C at 15 mmHg | [3] |

| Density | ~1.355 g/cm³ (Predicted) | [3] |

Spectroscopic Characterization:

The identity and purity of this compound are routinely confirmed by spectroscopic methods. Key spectral data are summarized below:

-

¹H NMR: Nuclear Magnetic Resonance spectroscopy is a powerful tool for structural elucidation. The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methyl ester protons.[4]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[5][6]

Synthesis of this compound: The Fischer Esterification

The most common and direct method for the synthesis of this compound is the Fischer esterification of 2,6-dichlorobenzoic acid with methanol in the presence of an acid catalyst.[7] This reaction, while fundamental, requires careful optimization to overcome the steric hindrance presented by the ortho-chloro substituents.

Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[8][9][10][11] The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2,6-dichlorobenzoic acid, increasing the electrophilicity of the carbonyl carbon.[9]

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[10]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.[9]

Due to the reversible nature of the reaction, it is typically driven to completion by using a large excess of methanol, which also serves as the solvent, or by removing the water formed during the reaction.[8]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, incorporating steps for reaction monitoring, purification, and characterization to ensure the synthesis of a high-purity product.

Materials:

-

2,6-Dichlorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichlorobenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[12]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield a colorless liquid.[3]

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Reactions and Synthetic Utility

The synthetic utility of this compound is primarily centered around the transformation of the ester functionality and its role as a precursor to other key intermediates.

Saponification: Reversion to the Carboxylic Acid

The hydrolysis of this compound back to 2,6-dichlorobenzoic acid, a process known as saponification, is a fundamental reaction.[12] This is typically achieved by heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.[11][13]

Mechanism of Saponification:

Saponification is an irreversible nucleophilic acyl substitution reaction.[12][13]

-

Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[12]

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, and the methoxide ion (⁻OCH₃) is eliminated as a leaving group.

-

Deprotonation: The newly formed 2,6-dichlorobenzoic acid is immediately deprotonated by the strongly basic methoxide ion to form the carboxylate salt and methanol. This acid-base reaction is the driving force that makes saponification irreversible.[12]

-

Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.

Amidation: A Gateway to Herbicidal Compounds

A crucial application of 2,6-dichlorobenzoyl derivatives is in the synthesis of the herbicide Dichlobenil (2,6-dichlorobenzonitrile).[3][14][15] A key step in this synthesis is the formation of 2,6-dichlorobenzamide. While this is often achieved from the more reactive 2,6-dichlorobenzoyl chloride, a plausible and industrially relevant route involves the conversion of this compound to 2,6-dichlorobenzamide. This transformation is a nucleophilic acyl substitution reaction where an amine or ammonia displaces the methoxy group.

General Reaction Scheme:

This compound + NH₃ → 2,6-Dichlorobenzamide + CH₃OH

This reaction typically requires elevated temperatures and pressures due to the lower reactivity of the ester compared to the acid chloride and the steric hindrance around the carbonyl group.

Dehydration of 2,6-Dichlorobenzamide to Dichlobenil

Once 2,6-dichlorobenzamide is synthesized, it can be dehydrated to form the nitrile, Dichlobenil. This is a standard transformation in organic chemistry, often carried out using dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃).[3]

Reaction Scheme:

2,6-Dichlorobenzamide → Dichlobenil + H₂O

The synthesis of Dichlobenil highlights the importance of the 2,6-dichlorobenzoyl scaffold in the agrochemical industry.[14][15]

Conclusion: A Versatile Intermediate with Strategic Importance

This compound, while not always the most reactive building block, holds a significant position as a stable and accessible precursor to the 2,6-dichlorobenzoyl moiety. Its importance is particularly pronounced in the agrochemical sector, as demonstrated by its connection to the synthesis of the herbicide Dichlobenil. The steric hindrance and electronic effects of the ortho-chloro substituents dictate its reactivity, necessitating tailored reaction conditions. A comprehensive understanding of its synthesis via Fischer esterification and its key transformations, such as saponification and amidation, empowers researchers and process chemists to effectively harness the synthetic potential of this valuable intermediate. As the demand for novel and effective agrochemicals and pharmaceuticals continues to grow, the strategic application of well-defined building blocks like this compound will remain a cornerstone of successful and efficient organic synthesis.

References

-

AERU. (n.d.). Dichlobenil (Ref: H 133). University of Hertfordshire. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). JP3126834B2 - Method for producing 2,6-dichlorobenzoyl chloride.

- Google Patents. (n.d.). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

-

OHP, Inc. (n.d.). Casoron 4G - Dichlobenil Weed and Grass Killer. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Patsnap. (2020, May 21). Process for preparation of 2,6-dichlorobenzonitrile. Eureka. Retrieved from [Link]

-

OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 15). 12.3: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Uses and Market Dynamics of 2,6-Dichlorobenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride.

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

-

Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. Retrieved from [Link]

Sources

- 1. personal.tcu.edu [personal.tcu.edu]

- 2. Casoron 4G (Dichlobenil) - Hummert International [hummert.com]

- 3. US3444196A - Methods of manufacturing 2,6-dichlorobenzamide - Google Patents [patents.google.com]

- 4. byjus.com [byjus.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. trace.tennessee.edu [trace.tennessee.edu]

- 7. welltchemicals.com [welltchemicals.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Dichlobenil (Ref: H 133) [sitem.herts.ac.uk]

- 15. Casoron 4G - OHP, Inc. | Partners with Solutions [ohp.com]

Solubility and stability of Methyl 2,6-dichlorobenzoate

An In-depth Technical Guide to the Solubility and Stability of Methyl 2,6-dichlorobenzoate

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 14920-87-7) is a significant chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in these fields is fundamentally governed by its physicochemical properties, particularly its solubility and stability. An understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to ensure consistent product quality, predictable reaction kinetics, and optimal formulation. This guide provides a detailed examination of the solubility profile and stability characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment.

Introduction and Physicochemical Profile

This compound is a methyl ester derivative of 2,6-dichlorobenzoic acid.[1] The presence of two chlorine atoms at the ortho-positions of the benzene ring significantly influences its steric and electronic properties, which in turn dictate its reactivity and physical behavior.[1] These structural features are critical in its application as a building block in complex organic synthesis.

Core Physicochemical Data

A baseline understanding of the compound's physical properties is essential for its handling, storage, and application. The following table summarizes its key physicochemical characteristics.

| Property | Value | Source(s) |

| CAS Number | 14920-87-7 | [3][4][5] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][4][5][6] |

| Molecular Weight | 205.03 g/mol | [1][4] |

| Appearance | White to very pale yellow, low melting solid | [5] |

| Melting Point | 25-30°C | [3] |

| Boiling Point | 136-138°C at 15 mmHg | [3] |

| Density | ~1.355 g/cm³ (Predicted) | [3] |

| Flash Point | 250°C | [3] |

| IUPAC Name | This compound | [4][5] |

Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a compound is a critical parameter for reaction design, purification, and formulation. This compound, with its chlorinated benzene ring, is inherently hydrophobic and thus exhibits limited aqueous solubility.[7] Its solubility is significantly better in organic solvents, a characteristic that can be predicted by considering the polarity of the solvents.[8]

Molecular Structure and Polarity Relationship

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting solubility characteristics.

Caption: Structure-Solubility Relationship of this compound.

Qualitative Solubility in Common Laboratory Solvents

The table below provides a qualitative summary of the solubility of this compound in a range of common solvents. This data is crucial for selecting appropriate solvent systems for synthesis, recrystallization, and analytical sample preparation.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Insoluble/Limited | The hydrophobic chlorinated aromatic ring dominates the molecule's character, leading to poor interaction with the highly polar water molecules.[7] |

| Methanol | Polar, Protic | Moderately Soluble | While polar, methanol has a shorter alkyl chain than other alcohols, allowing for some favorable interaction with the ester group. |

| Ethanol | Polar, Protic | Soluble | The increased nonpolar character of the ethyl group improves miscibility with the solute. |

| Acetone | Polar, Aprotic | Soluble | Acetone's polarity is suitable for dissolving the ester group, while its organic nature accommodates the aromatic ring. |

| Dichloromethane (DCM) | Halogenated | Very Soluble | As a chlorinated solvent, DCM has a similar polarity and is an excellent solvent for this compound. |

| Toluene | Nonpolar, Aromatic | Very Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the solute. |

| Hexane | Nonpolar, Aliphatic | Sparingly Soluble | While nonpolar, the specific interactions with an aliphatic solvent are weaker compared to an aromatic solvent like toluene. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes a self-validating system for quantifying solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The excess solid is critical to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) using a mechanical shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has fully settled. Alternatively, centrifuge the samples to expedite separation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is crucial to prevent artificially high results.

-

Dilution: Dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-FID, against a standard curve of known concentrations.

Stability Profile: Degradation Pathways and Assessment

The stability of this compound is a critical attribute, impacting its shelf-life, the impurity profile of reactions, and the safety of its application. The primary degradation pathway of concern is hydrolysis of the ester linkage.

Hydrolytic Stability

Under either acidic or basic conditions, this compound can hydrolyze to form 2,6-dichlorobenzoic acid and methanol.[1]

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is typically faster and irreversible. The hydroxide ion directly attacks the electrophilic carbonyl carbon. The steric hindrance caused by the two ortho-chlorine atoms can slow this reaction compared to unhindered esters, but it will still proceed.

-

Acid-Catalyzed Hydrolysis: This is an equilibrium process. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Caption: Primary Hydrolytic Degradation Pathways.

Thermal and Photostability

-

Thermal Stability: With a high flash point of 250°C, this compound is thermally stable under typical laboratory and storage conditions.[3] At elevated temperatures, decomposition can occur, though specific pathways are not extensively documented in readily available literature.

-

Photostability: Aromatic chlorinated compounds can be susceptible to degradation upon exposure to UV light. It is recommended to store the compound in light-resistant containers. Photostability testing should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1M HCl. Heat if necessary (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1M NaOH at room temperature.

-

Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the stock solution in a photostable, transparent container to a light source compliant with ICH Q1B guidelines, alongside a dark control wrapped in aluminum foil.[9]

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis to prevent further degradation or damage to the analytical column.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact parent compound from all process impurities and degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.

Recommended Analytical Technique: Stability-Indicating HPLC-UV Method

A robust High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any solubility or stability study.

-

Rationale for Choice: HPLC offers the required specificity, sensitivity, and precision to separate and quantify this compound from potential degradants. Gas Chromatography (GC) is also a viable technique, especially for purity assessment.[5][10][11]

-

Typical Method Parameters:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure sharp peak shapes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan, typically around 220-280 nm for aromatic compounds).

-

Column Temperature: Controlled at a constant temperature (e.g., 30°C) for reproducibility.

-

Conclusion

This compound is a hydrophobic, thermally stable compound with predictable solubility in common organic solvents. Its primary stability liability is hydrolysis of the ester bond, a process that can be catalyzed by both acid and base. The steric hindrance from the ortho-chloro substituents likely modulates this reactivity. For any research or development involving this compound, it is imperative to establish its solubility in relevant media and to employ a validated, stability-indicating analytical method to monitor its purity and degradation. The protocols and insights provided in this guide serve as a robust framework for achieving these critical objectives.

References

-

Stenutz. This compound. [Link]

-

PubChem. 2,6-Dichlorobenzoate. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Link]

-